molecular formula C8H7BrF3N B6262558 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1199782-84-7

1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No. B6262558
CAS RN: 1199782-84-7
M. Wt: 254
InChI Key:
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Description

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine, also known as 2-bromo-1,1,1-trifluoroethan-2-amine, is an organic compound that belongs to the class of organofluorines. It is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has a unique structure, which makes it an interesting subject for research and development.

Scientific Research Applications

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the development of new materials. It has also been used in the synthesis of organic compounds with interesting optoelectronic properties, such as organic light-emitting diodes (OLEDs). Additionally, this compound has been used in the synthesis of fluorinated polymers, which have potential applications in the field of nanotechnology.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine is based on the nucleophilic substitution reaction. In this reaction, the bromide group of the compound reacts with a nucleophile, such as an alkoxide or a thiol, in the presence of a base catalyst. The reaction proceeds through a series of steps, which involve the formation of an intermediate bromonium ion, the formation of a new carbon-bromine bond, and the release of the nucleophile.
Biochemical and Physiological Effects
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to have anticonvulsant and sedative effects. It has also been found to have an inhibitory effect on the activity of some enzymes, such as acetylcholinesterase. Additionally, this compound has been found to have an inhibitory effect on the growth of some bacteria and fungi, as well as an antiviral effect against some viruses.

Advantages and Limitations for Lab Experiments

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized through a number of different methods. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, this compound does have some limitations, such as its potential to be toxic and the need for specialized equipment and conditions to synthesize it.

Future Directions

Given the wide range of applications of 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine, there are many potential future directions for research and development. One potential direction is the development of new materials based on this compound, such as organic light-emitting diodes (OLEDs) or fluorinated polymers. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the synthesis of this compound could lead to new methods for its production.

Synthesis Methods

The synthesis of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine can be achieved through a number of different methods. The most commonly used method is the nucleophilic substitution of a bromide with a trifluoroethan-2-amine. This method involves the reaction of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine,1-trifluoroethan-2-amine with a nucleophile, such as an alkoxide or a thiol, in the presence of a base catalyst. The reaction can be conducted in a variety of solvents, such as chloroform, toluene, or tetrahydrofuran. Other methods, such as the direct bromination of trifluoroethan-2-amine, can also be used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine involves the reaction of 2-bromophenylacetonitrile with trifluoroacetaldehyde followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-bromophenylacetonitrile", "trifluoroacetaldehyde", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-bromophenylacetonitrile (1.0 g, 5.2 mmol) in methanol (10 mL) and add trifluoroacetaldehyde (0.5 mL, 5.2 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).", "Step 4: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 6: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring.", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Quench the reaction by adding water (10 mL) and extract with dichloromethane (3 x 10 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution under reduced pressure to obtain a white solid.", "Step 11: Recrystallize the white solid from ethanol to obtain 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine as a white solid (yield: 70%)." ] }

CAS RN

1199782-84-7

Product Name

1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine

Molecular Formula

C8H7BrF3N

Molecular Weight

254

Purity

95

Origin of Product

United States

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